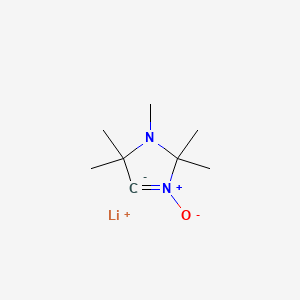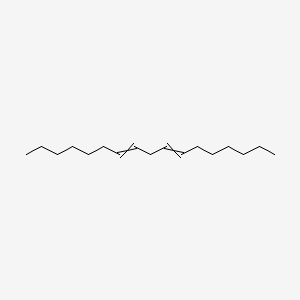
Heptadeca-7,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadeca-7,10-diene can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a reaction to form the desired diene. The reaction conditions typically involve the use of a catalyst such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadecane. This process involves the removal of hydrogen atoms from heptadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadeca-7,10-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The compound can be reduced to form heptadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bonds to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine or bromine gas, often in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Heptadecane.
Substitution: Dihalides (e.g., 7,10-dichloroheptadecane).
Applications De Recherche Scientifique
Heptadeca-7,10-diene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential biological activity, including its effects on cell membranes and its role as a precursor to bioactive compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of heptadeca-7,10-diene depends on the specific reaction or application. In chemical reactions, the double bonds in the compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with cell membranes or enzymes, leading to changes in cellular function or signaling pathways.
Comparaison Avec Des Composés Similaires
Heptadeca-7,10-diene can be compared to other dienes such as:
Hexadeca-1,3-diene: Similar in structure but with double bonds at different positions.
Octadeca-9,12-diene: Contains two double bonds but has a longer carbon chain.
Heptadeca-8,11-diene: Similar carbon chain length but with double bonds at different positions.
The uniqueness of this compound lies in its specific double bond positions, which confer distinct reactivity and properties compared to other dienes.
Propriétés
Numéro CAS |
189014-36-6 |
|---|---|
Formule moléculaire |
C17H32 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
heptadeca-7,10-diene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13-16H,3-12,17H2,1-2H3 |
Clé InChI |
NCNOGMNPHJHDMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
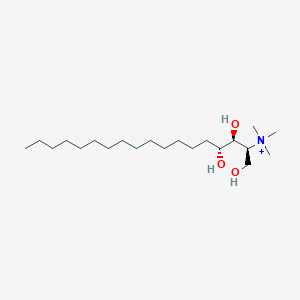
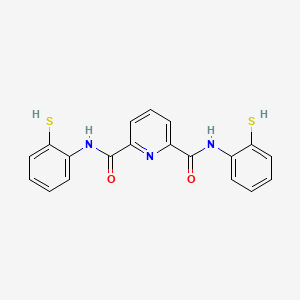
![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
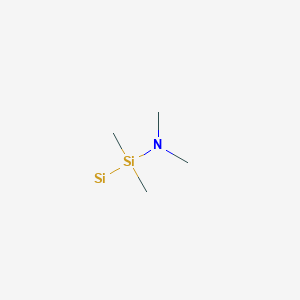
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
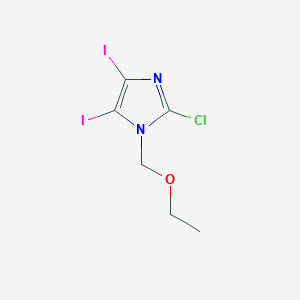
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
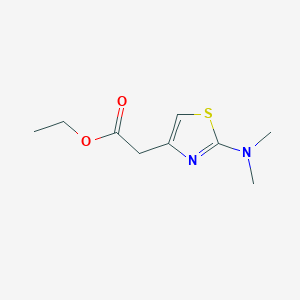
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
